molecular formula C10H16N5O13P3 B1196211 2'-Monophosphoadenosine-5'-diphosphate CAS No. 4457-01-6

2'-Monophosphoadenosine-5'-diphosphate

Cat. No. B1196211
CAS RN: 4457-01-6
M. Wt: 507.18 g/mol
InChI Key: YPTPYQSAVGGMFN-KQYNXXCUSA-N
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Description

2'-Monophosphoadenosine-5'-diphosphate is a natural product found in Atractylodes with data available.

Scientific Research Applications

1. Biochemical Synthesis and Phosphorylation

2'-Monophosphoadenosine-5'-diphosphate and related compounds are synthesized for use in biochemical research. For example, 2-Methylthioadenosine 5'-mono- and diphosphates have been chemically synthesized and enzymatically phosphorylated to form high-purity compounds with specific activities for biochemical applications (Skoblov et al., 1999).

2. Substrate Analysis and Kinetic Assays

These compounds serve as substrates in biochemical experiments to understand enzymatic activities. For instance, the 5'-diphosphate of 2'-deoxy-lin-benzoadenosine was used to explore its role as a substrate for phosphorylation by enzymes like pyruvate kinase, providing insights into kinetic assays and substrate interactions (R. Lessor et al., 1984).

3. Assay Development and Enzymatic Determination

Adenosine-5'-diphosphate (ADP) and its monophosphate variant have been employed in the development of biochemical assays, such as the enzymatic determination of ADP and AMP in clinical chemistry, offering a simpler and faster alternative to chromatographic methods (D. Jaworek et al., 1974).

4. Inhibition Studies in Biological Systems

These compounds also play a role in inhibitory studies. For example, analogs of 5'-O-triphosphoadenylyl(2'----5')adenylyl(2'----5')adenosine, including diphosphates, have been synthesized to evaluate their inhibitory activity in biological systems like mouse cell extracts, shedding light on their role in protein synthesis inhibition and ribosomal RNA cleavage patterns (K. Lesiak & P. Torrence, 1986).

5. Cellular Growth Regulation

In the field of cancer research, specific adenosine diphosphate compounds have been investigated for their role in regulating cellular growth. For instance, the P2Y1 receptor-selective agonist 2-methylthioadenosine-5-diphosphate demonstrated a dose-dependent decrease in cell number in melanoma cells, highlighting its potential as a target for therapy (N. White et al., 2005).

properties

CAS RN

4457-01-6

Product Name

2'-Monophosphoadenosine-5'-diphosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

YPTPYQSAVGGMFN-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

synonyms

2'-phosphoadenosine diphosphate
2'P-ADP
2-phospho-adenosine diphosphate
5'-diphosphoadenosine 2'-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Monophosphoadenosine-5'-diphosphate
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2'-Monophosphoadenosine-5'-diphosphate
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2'-Monophosphoadenosine-5'-diphosphate
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2'-Monophosphoadenosine-5'-diphosphate
Reactant of Route 5
2'-Monophosphoadenosine-5'-diphosphate
Reactant of Route 6
2'-Monophosphoadenosine-5'-diphosphate

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